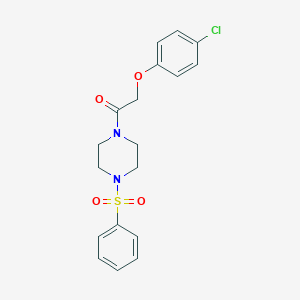![molecular formula C18H27FN2 B247701 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B247701.png)
1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane, also known as FUBPZCA or FUB-APINACA, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It was first identified in 2013 as a designer drug that mimics the effects of tetrahydrocannabinol (THC), the main psychoactive component in cannabis. FUBPZCA has gained popularity among recreational drug users due to its potent and long-lasting effects, as well as its legal status in some countries.
Mecanismo De Acción
1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane exerts its effects by activating the CB1 and CB2 receptors, which are G protein-coupled receptors that modulate neurotransmitter release and intracellular signaling pathways. This leads to a variety of physiological and behavioral effects, such as altered perception, mood, and appetite. 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane has been shown to have a high affinity for the CB1 receptor, which may contribute to its potent psychoactive effects.
Biochemical and Physiological Effects
1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane has been shown to have a range of biochemical and physiological effects, including increased dopamine release in the brain, decreased GABA release in the hippocampus, and increased heart rate and blood pressure. These effects are similar to those seen with THC and other cannabinoids, and may underlie the psychoactive and therapeutic effects of 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. Additionally, 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane is relatively stable and easy to synthesize, which makes it a cost-effective tool for studying the effects of cannabinoids. However, one limitation of using 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane is that it is a designer drug with limited safety data, which may pose a risk to researchers and their subjects.
Direcciones Futuras
There are several future directions for research involving 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane. One area of interest is the therapeutic potential of 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane for treating conditions such as pain, anxiety, and inflammation. Another direction is to investigate the long-term effects of 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane on the brain and other organs, as well as its potential for addiction and dependence. Finally, further research is needed to understand the pharmacokinetics and metabolism of 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane, which will inform its safe use in both research and clinical settings.
Métodos De Síntesis
1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane can be synthesized by reacting 1-(3-fluorobenzyl)piperidin-4-amine with 5-bromo-1-pentanoyl-1H-indole-3-carboxylic acid in the presence of a catalyst such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane in its pure form.
Aplicaciones Científicas De Investigación
1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane has been used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. It has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are the same receptors that THC binds to. This makes 1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane a useful tool for studying the effects of cannabinoid receptor activation on behavior, cognition, and neurochemistry.
Propiedades
Nombre del producto |
1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane |
|---|---|
Fórmula molecular |
C18H27FN2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27FN2/c19-17-7-5-6-16(14-17)15-20-12-8-18(9-13-20)21-10-3-1-2-4-11-21/h5-7,14,18H,1-4,8-13,15H2 |
Clave InChI |
FQRQOXMOFWBSPL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)F |
SMILES canónico |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247644.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
![1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247648.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247649.png)
![1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247650.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247651.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247654.png)